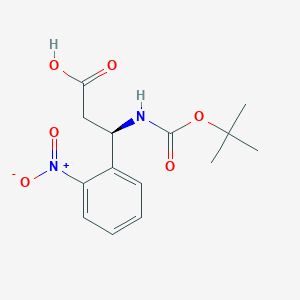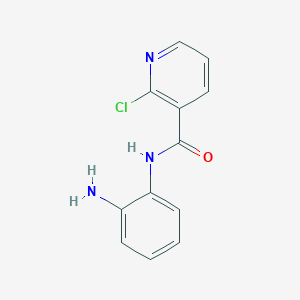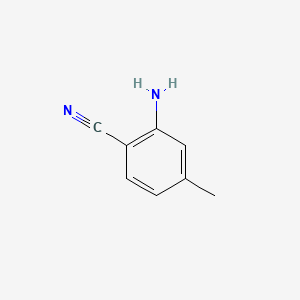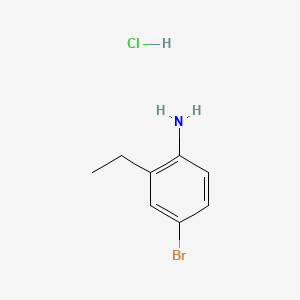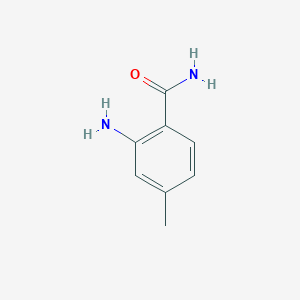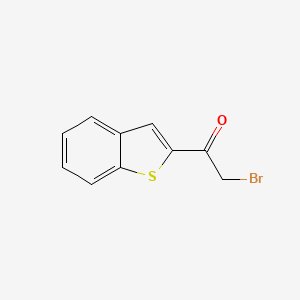
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone
Descripción general
Descripción
“1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone” is a chemical compound with the molecular weight of 255.13 . It has the IUPAC name of 1-(1-benzothien-2-yl)-2-bromoethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) in the molecule.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, or solubility were not available in the sources I found.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Benzothiophene derivatives, such as 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, have diverse pharmacological applications due to their structural versatility and potential therapeutic effects . They exhibit various biological activities, including:
- Antidiabetic Activity : These compounds can be used in the treatment of diabetes .
- Anticancer Activity : They have shown potential in combating various forms of cancer .
- Anti-inflammatory Activity : They can be used to reduce inflammation .
- Antioxidant Activity : These compounds can act as antioxidants, neutralizing harmful free radicals in the body .
- Antitubercular Activity : They have shown effectiveness against tuberculosis .
- Antimicrobial Activity : They can be used to fight against various microbial infections .
- Anticonvulsant Activity : These compounds can be used in the treatment of seizures .
Molecular Docking Studies
Molecular docking is an important tool in computer-assisted drug design and structural molecular biology . The aim of ligand—protein docking is to predict the predominant binding modes of a particular ligand with a protein of known three-dimensional structure . Benzothiophene derivatives can be used in these studies to understand their interactions with biological targets such as enzymes, receptors, and ion channels .
Material Availability
This compound is available from various suppliers for scientific research needs . This availability facilitates its use in various research applications.
Quantum Computational Studies
Quantum computational studies can be conducted on this compound to understand its optimized geometrical structure, electronic, and vibrational features . These studies can provide insights into the compound’s properties and potential applications.
Nonlinear Optics (NLO) Properties
Theoretical studies can be conducted to compute the first-order hyperpolarizability and predict NLO characteristics of this compound . These properties are important in the field of optics and photonics.
Protein Binding Prediction
Detailed docking studies can aid in the prediction of protein binding . This can provide valuable insights into the potential therapeutic applications of this compound.
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone” are not mentioned in the sources, benzothiophene derivatives are a topic of ongoing research in various fields, including medicinal chemistry and materials science . Therefore, it’s likely that new synthetic methods, applications, and properties of these compounds will continue to be discovered.
Mecanismo De Acción
Target of Action
Compounds with a similar benzothiophene structure have been shown to interact withBeta-lactamase , an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics . Another compound with a similar structure was found to target Coagulation factor X , which plays a role in blood clotting and inflammation .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are absorbed and distributed in the body, metabolized, and then excreted . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Propiedades
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSOGFICBVCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383603 | |
| Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone | |
CAS RN |
97511-06-3 | |
| Record name | 2-(Bromoacetyl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97511-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


